3-Chloroisoquinoline-5-carbonitrile
Overview
Description
3-Chloroisoquinoline-5-carbonitrile is a chemical compound with the CAS Number: 1337879-92-1 and Linear Formula: C10H5CLN2 . It has a molecular weight of 188.62 and is typically an orange solid . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI Code of 3-Chloroisoquinoline-5-carbonitrile is 1S/C10H5ClN2/c11-10-4-9-7(5-12)2-1-3-8(9)6-13-10/h1-4,6H . The InChI Key is GPFAFOKCDSBGKH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloroisoquinoline-5-carbonitrile is an orange solid . It has a molecular weight of 188.62 and a density of 1.36±0.1 g/cm3 . The boiling point is predicted to be 377.8±22.0 °C .Scientific Research Applications
3-Chloroisoquinoline-5-carbonitrile is a chemical compound used in the field of organic synthesis . It has a molecular weight of 188.62 and is typically stored at temperatures between 0-8°C .
Application
One application of 3-Chloroisoquinoline-5-carbonitrile is in the synthesis of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile .
Method of Application
The method of application involves a reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene (2 equiv.) . This reaction is performed in the presence of AgF (3 equiv.), Pd (Ph3P)2Cl2 (5 mol%), and Ph3P (10 mol%), in MeCN at approximately 82°C .
Results
The reaction leads to a complete consumption of the starting isothiazole and isolation of the desired 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in a 60% yield . No other products were observed by TLC .
Safety And Hazards
The safety information for 3-Chloroisoquinoline-5-carbonitrile indicates that it is harmful if swallowed (Hazard Statements H302) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
3-chloroisoquinoline-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-4-9-7(5-12)2-1-3-8(9)6-13-10/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFAFOKCDSBGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinoline-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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